6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
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Overview
Description
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of a pyrido[3,4-d]pyrimidine core, followed by bromination and chlorination reactions. The process may involve the use of reagents such as bromine and thionyl chloride under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typical in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .
Scientific Research Applications
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It is employed in the design of molecular probes and bioactive molecules for studying cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrido[3,2-d]pyrimidine
- 4-Chloropyrido[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Uniqueness
6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H2BrCl2N3 |
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Molecular Weight |
278.92 g/mol |
IUPAC Name |
6-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H |
InChI Key |
DTAUKJRNFMKSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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